molecular formula C11H12ClF3N2O2 B2457902 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate CAS No. 1436233-17-8

2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate

Cat. No.: B2457902
CAS No.: 1436233-17-8
M. Wt: 296.67
InChI Key: VKIGPBMPBRLVLE-UHFFFAOYSA-N
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Description

2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate is a synthetic organic compound that features a pyridine ring substituted with a chloropyridine carboxylate ester and a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloropyridine-4-carboxylic acid. This intermediate is then esterified with 2-[Methyl(2,2,2-trifluoroethyl)amino]ethanol under acidic conditions to form the desired ester. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or inflammation.

    Materials Science: Its unique chemical structure makes it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethylamine moiety can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-4-carboxylic acid: A precursor in the synthesis of the target compound.

    2-[Methyl(2,2,2-trifluoroethyl)amino]ethanol: Another precursor used in the esterification step.

    2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate lies in its combination of a trifluoroethylamine moiety and a chloropyridine carboxylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-17(7-11(13,14)15)4-5-19-10(18)8-2-3-16-9(12)6-8/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIGPBMPBRLVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)C1=CC(=NC=C1)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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